
3-Pyrrolidinyl 4-chloro-2-pyridinecarboxylate hydrochloride
説明
“3-Pyrrolidinyl 4-chloro-2-pyridinecarboxylate hydrochloride” is a chemical compound with diverse applications in scientific research. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, the synthetic route to obtain the 3-chloro-N-aryl pyrrolidine-2,5-dione derivatives started with the reaction between maleic anhydride and aromatic amines, with consequent opening of the ring to yield (Z)-4-oxo-4-(arylamino)but-2-enoic acid, which, in turn, afforded the desired compounds by reaction with thionyl chloride .Molecular Structure Analysis
The pyrrolidine ring is characterized by sp3-hybridization, which contributes to the stereochemistry of the molecule . The non-planarity of the ring, a phenomenon called “pseudorotation”, allows for increased three-dimensional coverage . One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons, which means that different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Chemical Reactions Analysis
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature . These compounds have been synthesized using various strategies, such as ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives are influenced by factors such as the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional coverage due to the non-planarity of the ring .科学的研究の応用
Medicinal Chemistry: Drug Design and Synthesis
The pyrrolidine ring, a core component of this compound, is a versatile scaffold in drug discovery. It’s used to create novel biologically active compounds due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage . This compound can be utilized to synthesize derivatives with potential therapeutic effects, particularly in the development of drugs with target selectivity.
Biological Activity: Stereoselectivity and Enantioselectivity
The stereogenicity of carbons in the pyrrolidine ring allows for the creation of different stereoisomers. These isomers can exhibit diverse biological profiles due to their varied binding modes to enantioselective proteins . Research into the biological activity of this compound could lead to the discovery of new drug candidates with specific enantioselective properties.
Pharmacokinetics: ADME/Tox Studies
Heterocyclic compounds like 3-Pyrrolidinyl 4-chloro-2-pyridinecarboxylate hydrochloride are often introduced into drug molecules to modify physicochemical parameters and optimize ADME/Tox (Absorption, Distribution, Metabolism, Excretion/Toxicology) results . This compound could be pivotal in studying the pharmacokinetic profiles of new drugs, ensuring they have favorable absorption, distribution, metabolism, and excretion characteristics.
Synthetic Chemistry: Ring Construction and Functionalization
This compound serves as a starting point for synthetic strategies involving ring construction from different cyclic or acyclic precursors. It’s also used for the functionalization of preformed pyrrolidine rings, such as proline derivatives . Its versatility in synthetic chemistry makes it a valuable compound for constructing complex molecules.
Structure-Activity Relationship (SAR) Studies
The structure of 3-Pyrrolidinyl 4-chloro-2-pyridinecarboxylate hydrochloride lends itself to SAR studies. Researchers can investigate the influence of steric factors on biological activity and understand how variations in the molecule’s structure affect its function . This is crucial for designing new compounds with desired biological activities.
Chemical Biology: Protein Binding and Interaction
Due to its structural complexity and the presence of a pyrrolidine ring, this compound can be used to study protein binding and interactions. It can help elucidate the mechanisms by which drugs interact with their targets, leading to better understanding and development of more effective therapeutics .
作用機序
将来の方向性
The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, “3-Pyrrolidinyl 4-chloro-2-pyridinecarboxylate hydrochloride” and its derivatives may have potential applications in drug discovery and other areas of scientific research .
特性
IUPAC Name |
pyrrolidin-3-yl 4-chloropyridine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2.ClH/c11-7-1-4-13-9(5-7)10(14)15-8-2-3-12-6-8;/h1,4-5,8,12H,2-3,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAICCGHTUEXGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC(=O)C2=NC=CC(=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2'-Fluoro-5'-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1439799.png)

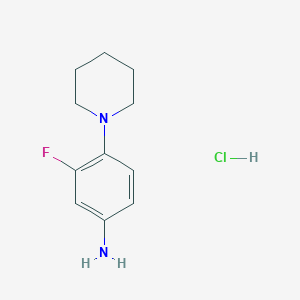
![1-(3-Aminophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B1439803.png)
![1,3,5-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B1439807.png)
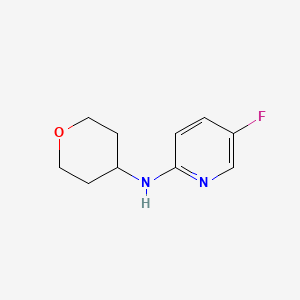
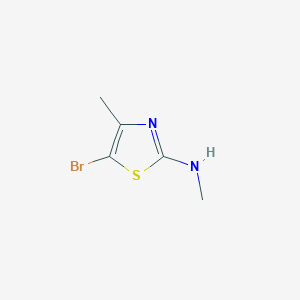
![tert-Butyl 4-[(5-methyl-2-nitrophenyl)amino]-piperidine-1-carboxylate](/img/structure/B1439813.png)
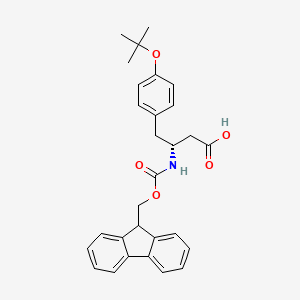
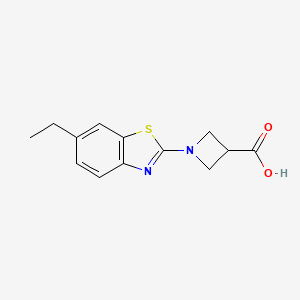


![(4'-Acetyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1439820.png)
